4-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE
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Overview
Description
4-(4-Bromophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound features a tetrahydropyrimidine ring substituted with bromophenyl and phenyl groups, along with a thione functional group. The presence of these substituents imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromobenzaldehyde with acetophenone in the presence of ammonium acetate and sulfur to form the desired tetrahydropyrimidine-2-thione ring. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound’s ability to intercalate into DNA can disrupt cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- 4-Bromofentanyl
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives
Uniqueness
4-(4-Bromophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione is unique due to its specific combination of functional groups and structural features. The presence of both bromophenyl and phenyl groups, along with the thione functionality, imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-(4-bromophenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c17-13-8-6-12(7-9-13)15-10-14(18-16(20)19-15)11-4-2-1-3-5-11/h1-10,15H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCZHXHDFFWTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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